Glycemic Efficacy Non-Inferiority to Dapagliflozin in a Phase III Trial
In a 24-week, randomized, double-blind, phase III trial in patients with T2DM inadequately controlled on metformin (HbA1c 7-10%), remogliflozin etabonate demonstrated non-inferior reduction in HbA1c compared to the established SGLT2 inhibitor dapagliflozin [1]. The mean change from baseline in HbA1c was -0.72% for remogliflozin 100 mg BID and -0.77% for 250 mg BID, versus -0.58% for dapagliflozin 10 mg QD. The treatment difference met the pre-specified non-inferiority margin of 0.35% (p < 0.001).
| Evidence Dimension | Glycemic control (HbA1c reduction from baseline) |
|---|---|
| Target Compound Data | -0.72% (100 mg BID) and -0.77% (250 mg BID) |
| Comparator Or Baseline | Dapagliflozin 10 mg QD: -0.58% |
| Quantified Difference | Difference vs. dapagliflozin: -0.14% (90% CI -0.38 to 0.10) for 100 mg; -0.19% (90% CI -0.42 to 0.05) for 250 mg; non-inferior (p < 0.001) |
| Conditions | 24-week randomized, double-blind, active-controlled trial; n=612; patients on metformin ≥1500 mg/day; baseline HbA1c 7-10% |
Why This Matters
Establishes clinical equipoise with a widely used, branded SGLT2 inhibitor, providing procurement confidence for substitution based on glycemic efficacy.
- [1] Bhattacharya S, et al. Efficacy and Safety of Remogliflozin Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial. Drugs. 2020;80(6):587-600. View Source
